[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate
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Overview
Description
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate is a complex organic compound with significant potential in various scientific fields. This compound features a thiolane ring substituted with dibenzoyloxy and dioxopyrimidinyl groups, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the dibenzoyloxy and dioxopyrimidinyl groups. Common reagents used in these reactions include benzoyl chloride, pyrimidine derivatives, and thiolane precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including antiviral and anticancer properties, making it a candidate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antiviral activity may result from the inhibition of viral replication enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate can be compared with similar compounds such as:
[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate: This compound has a similar structure but features a tetrahydrofuran ring instead of a thiolane ring.
[(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate:
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C30H24N2O8S |
---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H24N2O8S/c33-23-16-17-32(30(37)31-23)26-25(40-29(36)21-14-8-3-9-15-21)24(39-28(35)20-12-6-2-7-13-20)22(41-26)18-38-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,37)/t22-,24?,25+,26-/m1/s1 |
InChI Key |
SSJHETCYLSACQX-VVAOEQGLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](S2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(S2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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